Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate
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Overview
Description
The compound identified as “Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate” is a chemical entity listed in the PubChem database
Preparation Methods
The synthesis of Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include multi-step organic synthesis, which may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure. Industrial production methods often scale up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and quality.
Chemical Reactions Analysis
Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various criteria such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These compounds may share some properties with this compound but also have distinct characteristics that make them unique.
Properties
IUPAC Name |
methyl 6-(3,4-dimethylphenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-11-7-8-13(10-12(11)2)19-9-5-4-6-14(16)15(17)18-3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGQZRZJRYKOOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCC(=O)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCCCC(=O)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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